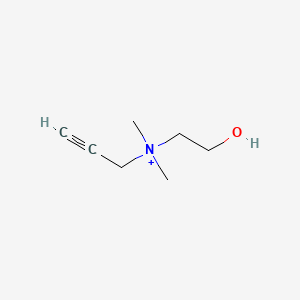
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium is a quaternary ammonium compound with a hydroxyl group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium typically involves the reaction of propargyl bromide with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques, such as gas chromatography and mass spectrometry, to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propargyl group can be reduced to form a double or single bond.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,N-dimethyl-2-propyn-1-aminium.
Reduction: Formation of N-(2-hydroxyethyl)-N,N-dimethyl-2-propen-1-aminium.
Substitution: Formation of various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium involves its interaction with cellular membranes. The quaternary ammonium group interacts with the negatively charged phospholipids in the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)cytisine: A compound with similar hydroxyl and quaternary ammonium groups but with different biological activity.
Methyldiethanolamine: Another quaternary ammonium compound with similar chemical properties but different applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent further highlight its uniqueness .
Propiedades
Fórmula molecular |
C7H14NO+ |
|---|---|
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium |
InChI |
InChI=1S/C7H14NO/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3/q+1 |
Clave InChI |
OPGYNKVUGYWXQA-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCO)CC#C |
Sinónimos |
propargyl-Cho propargylcholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















